Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE is a chemical compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions . One common method involves the use of tert-butyl carbamate and a hydroxyl-containing compound in the presence of a catalyst such as palladium or a base like cesium carbonate .
Industrial Production Methods
Industrial production of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE often employs flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with proteins and other biomolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butanesulfinamide: Used in stereoselective synthesis of amines.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity.
The uniqueness of TERT-BUTYL N-[(3S)-1-HYDROXYPENTAN-3-YL]CARBAMATE lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H21NO3 |
---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
InChI-Schlüssel |
BUQMELIOJVZHGM-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@@H](CCO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(CCO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.